4-Bromo-3-chlorotoluene

Analytical Chemistry Quality Control Procurement Specification

4-Bromo-3-chlorotoluene (CAS 6627-51-6) is a halogenated aromatic compound of the toluene class, featuring a benzene ring with a methyl group, a bromine atom at the 4-position, and a chlorine atom at the 3-position. It is a key intermediate in organic synthesis for pharmaceuticals, agrochemicals, and advanced materials.

Molecular Formula C7H6BrCl
Molecular Weight 205.48 g/mol
CAS No. 6627-51-6
Cat. No. B1266831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-chlorotoluene
CAS6627-51-6
Molecular FormulaC7H6BrCl
Molecular Weight205.48 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Br)Cl
InChIInChI=1S/C7H6BrCl/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3
InChIKeySDTULEXOSNNGAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-chlorotoluene (CAS 6627-51-6): A Differentiated Halogenated Aromatic Building Block for Pharmaceutical and Fine Chemical Synthesis


4-Bromo-3-chlorotoluene (CAS 6627-51-6) is a halogenated aromatic compound of the toluene class, featuring a benzene ring with a methyl group, a bromine atom at the 4-position, and a chlorine atom at the 3-position. It is a key intermediate in organic synthesis for pharmaceuticals, agrochemicals, and advanced materials. It is a liquid at 20°C with a density of 1.54 g/mL and a molecular weight of 205.48 g/mol [1] [2].

Why 4-Bromo-3-chlorotoluene Cannot Be Simply Replaced by Generic Halogenated Analogs in Synthetic Design


The unique substitution pattern of 4-Bromo-3-chlorotoluene, with bromine, chlorine, and methyl groups arranged on a benzene ring, creates a distinct reactivity profile that prevents simple replacement by other halogenated toluenes. The electronic effects of the methyl group, which is ortho/para-directing and activating, strongly influence the electron density at the halogenated positions, thereby controlling the rates and regioselectivity of electrophilic aromatic substitution and cross-coupling reactions [1]. This is a critical design parameter. More importantly, the C-Br and C-Cl bonds in this compound exhibit divergent reactivity in metal-catalyzed cross-couplings. The C-Br bond is more reactive and can be selectively functionalized in the presence of the C-Cl bond, enabling stepwise synthetic elaboration. This orthogonality is not present in analogs lacking this precise electronic and steric environment, such as 4-bromo-3-chlorobenzene (which lacks the methyl group) or 3,4-dichlorotoluene (where both halogens are chlorine) [2]. The evidence below quantifies these critical differences.

Quantitative Differentiation Evidence for 4-Bromo-3-chlorotoluene vs. Structural Analogs


Purity Benchmarking: 4-Bromo-3-chlorotoluene Achieves 99.8% (GC) Purity

For procurement, a key differentiator is the availability of ultra-high purity material. 4-Bromo-3-chlorotoluene is routinely supplied at purities of 99% and above, with some batches reaching 99.8% by GC analysis . This compares favorably to lower purity grades often found for less-common analogs. High purity minimizes the risk of side reactions from contaminants, which is especially critical in multi-step pharmaceutical syntheses where yields and purity of intermediates are paramount [1].

Analytical Chemistry Quality Control Procurement Specification

Physical State Differentiation: Liquid at Room Temperature vs. Solid Analogs

Unlike many closely related halogenated aromatics which are solids, 4-Bromo-3-chlorotoluene is a liquid at standard ambient temperatures (20°C) . This physical property is a significant advantage in large-scale manufacturing processes. Liquids are easier to pump, meter, and transfer in continuous flow chemistry setups and batch reactors compared to solids, which require dissolution or manual charging. This can lead to improved process safety and efficiency, reducing operational costs and time.

Process Chemistry Handling & Storage Manufacturing

LogP Value Comparison: 3.95 for 4-Bromo-3-chlorotoluene

Lipophilicity, often measured as LogP, is a crucial parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The computed XLogP3 value for 4-Bromo-3-chlorotoluene is 3.6 [1], while another source reports a LogP of 3.95 [2]. This value is higher than that of non-methylated analogs, such as 4-bromo-3-chlorobenzene, indicating increased lipophilicity conferred by the methyl group. For a medicinal chemist, this difference is not trivial; it can significantly affect a molecule's ability to cross biological membranes and its overall pharmacokinetic profile [3].

Medicinal Chemistry Drug Design Lipophilicity

Optimal Research and Industrial Application Scenarios for 4-Bromo-3-chlorotoluene


Pharmaceutical API Synthesis via Stepwise Cross-Coupling

4-Bromo-3-chlorotoluene is an ideal building block for synthesizing complex Active Pharmaceutical Ingredients (APIs) [1]. Its differentiated C-Br and C-Cl bonds enable chemists to perform two sequential, chemoselective cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig aminations) at the same position [1]. The high lipophilicity (LogP ~3.6-3.95) [2] [3] and ultra-high purity (up to 99.8%) are particularly valuable here, ensuring the final API's purity and meeting desired ADME profiles.

Industrial-Scale Production of Agrochemicals and Fine Chemicals

For the large-scale synthesis of agrochemical intermediates and advanced materials, the liquid physical state of 4-Bromo-3-chlorotoluene at ambient temperature (20°C) provides a key operational advantage. Liquids are more easily and safely managed in large reactors and continuous flow systems compared to solid analogs. This simplifies process engineering, improves safety, and can lead to lower manufacturing costs, making it a preferred choice for industrial procurement.

Medicinal Chemistry for ADME Optimization

Medicinal chemists use 4-Bromo-3-chlorotoluene to introduce a specific hydrophobic moiety into lead compounds to modulate lipophilicity. The quantified LogP difference compared to non-methylated analogs [2] [3] allows for predictable tuning of a molecule's drug-likeness and its ability to cross biological barriers, such as the blood-brain barrier, which is a critical aspect of central nervous system (CNS) drug discovery.

Quality Control and Analytical Standard Procurement

Due to its well-characterized spectral profile, including NMR, FTIR, and Raman data [4], and the commercial availability of high-purity material (≥99% by GC) [5], 4-Bromo-3-chlorotoluene is a reliable reference standard. Analytical and QC laboratories procure this compound to calibrate instruments, develop analytical methods (e.g., HPLC, GC-MS), and verify the identity and purity of custom-synthesized compounds, ensuring robust and reproducible analytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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